N-[(4-Methoxyphenyl)methyl]-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide
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Overview
Description
N-[(4-Methoxyphenyl)methyl]-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Methoxyphenyl)methyl]-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the Acetamide Core: This step involves the reaction of an appropriate amine with acetic anhydride or acetyl chloride under controlled conditions to form the acetamide core.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the acetamide core.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base such as triethylamine.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Methoxyphenyl)methyl]-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[(4-Methoxyphenyl)methyl]-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-Methoxyphenyl)methyl]-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxyphenyl)-N-methylacetamide: Shares the methoxyphenyl and acetamide groups but lacks the sulfonamide functionality.
N-(4-Methoxyphenyl)-2-methoxyacetamide: Contains a methoxy group on the acetamide but differs in the substitution pattern.
Uniqueness
N-[(4-Methoxyphenyl)methyl]-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide is unique due to its combination of functional groups, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H26N2O5S |
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Molecular Weight |
454.5 g/mol |
IUPAC Name |
2-(N-(4-ethoxyphenyl)sulfonylanilino)-N-[(4-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C24H26N2O5S/c1-3-31-22-13-15-23(16-14-22)32(28,29)26(20-7-5-4-6-8-20)18-24(27)25-17-19-9-11-21(30-2)12-10-19/h4-16H,3,17-18H2,1-2H3,(H,25,27) |
InChI Key |
HYUDYYGFOPBQAD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
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